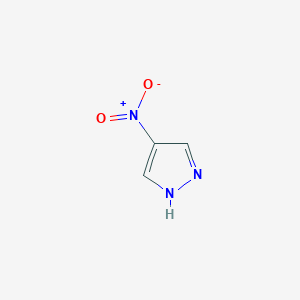

4-Nitropyrazole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-6(8)3-1-4-5-2-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORHNJQEWQGXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174827 | |

| Record name | Pyrazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2075-46-9 | |

| Record name | 4-Nitropyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2075-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002075469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitropyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitropyrazole (4-NP) is a five-membered heterocyclic aromatic organic compound with the chemical formula C₃H₃N₃O₂. It consists of a pyrazole ring substituted with a nitro group at the C4 position. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and energetic materials.[1] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the physicochemical properties and reactivity of the pyrazole ring, making it a subject of interest for both academic research and industrial applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃N₃O₂ | [1] |

| Molecular Weight | 113.08 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 163–165 °C | [1] |

| Boiling Point | 334 °C at 760 mmHg | [1] |

| Density | 1.52 g/cm³ | [1] |

Spectroscopic and Crystal Data

| Property | Value | Source(s) |

| UV-Vis (λmax) | 317 nm (in EtOH) | [2] |

| ¹H NMR (DMSO-d₆) | δ: 8.26 (d, 1H, 5-H), 6.76 (d, 1H, 3-H) | [2] |

| Crystal System | Triclinic | [3] |

| Space Group | P-1 | [3] |

| Cell Parameters | a=8.0329(11) Å, b=9.6305(8) Å, c=9.9036(8) Å, α=74.393(7)°, β=81.560(9)°, γ=83.196(9)° | [3] |

Thermodynamic and Solubility Properties

| Property | Value | Source(s) |

| pKa | 9.63 ± 0.50 (Predicted) | [4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. | [5] |

| Detonation Velocity | 6.68 km/s | [1] |

| Detonation Pressure | 18.81 GPa | [1] |

Experimental Protocols

Synthesis of this compound: A One-Pot, Two-Step Method

A high-yield (85%) synthesis of this compound can be achieved through a one-pot, two-step process starting from pyrazole.[6]

Step 1: Formation of Pyrazole Sulfate

-

In a flask equipped with a magnetic stirrer, dissolve pyrazole in concentrated sulfuric acid.

-

Stir the mixture at room temperature for 30 minutes to ensure the complete formation of pyrazole sulfate.

Step 2: Nitration

-

Cool the flask in an ice-water bath.

-

Slowly add a pre-prepared mixture of fuming nitric acid (98%) and fuming sulfuric acid (20% oleum) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, raise the temperature to 50 °C and continue stirring for 1.5 hours.

-

Pour the reaction mixture into ice water, which will cause the precipitation of a white solid.

-

Collect the solid by filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl ether/hexane, to yield pure this compound.

The following diagram illustrates the workflow for the synthesis of this compound.

Characterization Methods

X-ray Crystallography Single crystal X-ray diffraction is employed to determine the precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound.[3]

-

Protocol: A suitable single crystal of this compound is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector. The resulting data is processed to determine the unit cell dimensions, space group, and the electron density map, from which the atomic positions are refined to yield the final crystal structure.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound in solution.

-

¹H NMR Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The solution is placed in an NMR tube and inserted into the NMR spectrometer. The ¹H NMR spectrum is acquired, showing chemical shifts, integration, and coupling patterns that correspond to the different protons in the molecule.[2]

-

¹³C NMR Protocol: Similar to ¹H NMR, a concentrated solution of the sample in a deuterated solvent is prepared. The ¹³C NMR spectrum is then acquired, providing information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy IR spectroscopy is utilized to identify the functional groups present in this compound.

-

Protocol: A small amount of the solid sample is typically mixed with KBr powder and pressed into a pellet, or analyzed as a mull. The sample is then placed in the IR spectrometer, and the spectrum is recorded. The absorption bands in the spectrum correspond to the vibrational frequencies of the different bonds in the molecule, such as N-H, C-H, C=C, and the characteristic symmetric and asymmetric stretches of the NO₂ group.[2]

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule.

-

Protocol: A dilute solution of this compound in a suitable solvent (e.g., ethanol) is prepared. The absorbance of the solution is measured over a range of wavelengths in the UV and visible regions. The wavelength of maximum absorbance (λmax) provides information about the conjugated system in the molecule.[2]

Biological Activities and Potential Applications

While pyrazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, specific biological activities and signaling pathways directly involving this compound are not extensively documented in the current literature.[8][9] Its primary role in the pharmaceutical industry is as a key building block for the synthesis of more complex, biologically active molecules. For instance, this compound derivatives have been investigated for their neuroprotective activities and as estrogen receptor binders.[10]

In the field of energetic materials, this compound is a precursor for the synthesis of more complex, high-energy compounds.[1] Its nitro group contributes to a positive oxygen balance and high density, which are desirable properties for energetic materials.

The logical relationship between this compound and its applications is depicted in the following diagram.

Conclusion

This compound is a versatile compound with a well-defined set of physicochemical properties that make it a valuable precursor in various fields. This guide has provided a detailed summary of its key characteristics, including quantitative data presented in a structured format, and comprehensive experimental protocols for its synthesis and analysis. The provided visualizations of the synthetic workflow and its role as an intermediate highlight its importance in the development of new pharmaceuticals and energetic materials. Further research into the specific biological activities of this compound and its direct derivatives could open up new avenues for its application in drug discovery.

References

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acrhem.org [acrhem.org]

- 3. One-Pot Two Steps Synthesis of this compound and Its Crystal Structure [energetic-materials.org.cn]

- 4. researchgate.net [researchgate.net]

- 5. innospk.com [innospk.com]

- 6. Page loading... [wap.guidechem.com]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to 4-Nitropyrazole (CAS: 2075-46-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Nitropyrazole, a five-membered nitrogen-containing heterocyclic compound, is a versatile and crucial intermediate in various chemical and pharmaceutical domains.[1][2][3] Characterized by a pyrazole ring substituted with a nitro group at the C4 position, it serves as a key building block in the synthesis of energetic materials, agrochemicals, and a wide array of pharmaceutical agents, including potential treatments for neurodegenerative diseases.[4][5][6] This document provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, optimized synthesis protocols, reactivity, and significant applications.

Core Chemical and Physical Properties

This compound is typically a white to yellow crystalline solid.[4] Its chemical structure, featuring both an aromatic pyrazole ring and an electron-withdrawing nitro group, dictates its reactivity and utility as a synthetic precursor.[7] The compound is sparingly soluble in water but shows good solubility in organic solvents such as ethanol and acetone.[8]

A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 2075-46-9 | [6] |

| Molecular Formula | C₃H₃N₃O₂ | [8] |

| Molecular Weight | 113.07 g/mol | [6] |

| Appearance | White to pale yellow crystalline powder/solid | [4][6][8] |

| Melting Point | 160-164 °C | [6][9] |

| Boiling Point | 323-334 °C at 760 mmHg | [5][6][9][10] |

| Density | ~1.55 g/cm³ | [6][10][11] |

| pKa | 9.63 ± 0.50 (Predicted) | [6][8] |

| UV λmax | 317 nm (in EtOH) | [5][8] |

| Flash Point | 155.8 °C | [9][10] |

| InChI Key | XORHNJQEWQGXCN-UHFFFAOYSA-N | [8] |

Synthesis and Experimental Protocols

The synthesis of this compound has been approached through various methods, including the direct nitration of pyrazole and the rearrangement of N-nitropyrazole.[4][11] However, direct nitration with mixed nitric and sulfuric acids often results in modest yields (around 56%) and requires high temperatures and long reaction times.[4][5] An optimized, high-yield "one-pot, two-step" method has been developed, which is detailed below.[4][12]

Optimized One-Pot, Two-Step Synthesis Protocol

This method achieves yields as high as 85% by first forming pyrazole sulfate, followed by nitration with a fuming nitric/sulfuric acid mixture.[4][13]

Step 1: Preparation of Pyrazole Sulfate

-

To a 100 mL four-necked flask equipped with a stirrer and a thermometer, sequentially add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature.[4]

-

Stir the resulting mixture at room temperature for 30 minutes to ensure the complete formation of pyrazole sulfate.[4][13]

Step 2: Nitration

-

In a separate flask, prepare the nitrating agent by adding 6.3 mL (0.15 mol) of fuming nitric acid (98%) dropwise to 19.3 mL (0.30 mol) of 20% fuming sulfuric acid while stirring in an ice-water bath, maintaining the temperature between 0 and 10°C.[4][13]

-

Cool the pyrazole sulfate mixture from Step 1 in an ice-water bath.[13]

-

Slowly add the prepared nitrating agent to the pyrazole sulfate solution.[13] After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.[4][13] The optimal molar ratio for the reaction is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.[4][12]

Step 3: Product Isolation and Purification

-

After the reaction period, pour the mixture into 200 mL of ice water, which will cause a large amount of white solid to precipitate.[4]

-

Collect the precipitate by filtration and wash it thoroughly with ice water.[4][5]

-

Dry the product under a vacuum. For further purification, the crude product can be recrystallized from an ethyl ether/hexane mixture or toluene to yield pure this compound.[4][5]

Reactivity and Derivatization

The presence of the nitro group enhances the reactivity of the pyrazole ring, making this compound a valuable intermediate for further functionalization.[2][11] It readily undergoes various chemical reactions, including substitution and reduction, to yield a wide range of derivatives.[4]

-

N-Alkylation/Arylation: The N-H bond of the pyrazole ring is active and can be easily substituted. For example, reaction with allyl bromide in the presence of a base like cesium carbonate yields 1-allyl-4-nitropyrazole.[14]

-

Further Nitration: It serves as a precursor for polynitrated pyrazoles, which are of significant interest as energetic materials. N-nitration can yield 1,4-dinitropyrazole, which can be rearranged to produce other dinitropyrazoles or further nitrated to obtain 3,4,5-trinitropyrazole.[4]

-

Reduction: The nitro group can be reduced to an amino group, yielding 4-aminopyrazole. This amino derivative is a key intermediate for synthesizing other functionalized molecules, including dyes and pharmaceuticals.[15]

-

Cycloadditions and Nucleophilic Substitutions: The molecule's structure allows it to participate in diverse reactions to create more complex molecular architectures essential in medicinal chemistry.[2][7]

Applications in Research and Drug Development

This compound's utility spans several high-stakes research and industrial fields.

Pharmaceutical and Drug Development

This compound is a highly valued building block for synthesizing diverse pharmaceutical compounds.[5][6]

-

Neurodegenerative Diseases: It is a key component in the synthesis of highly selective, brain-penetrant aminopyrazole LRRK2 inhibitors, which are being investigated as a potential treatment for Parkinson's disease.[1][5][6]

-

Antiviral and Antitumor Agents: The pyrazole scaffold is integral to various nucleoside analogs with demonstrated antiviral and antitumor activity.[1]

-

Anti-inflammatory and Analgesic Drugs: The compound is used in the development of anti-inflammatory and analgesic agents.[2][7]

-

General Medicinal Chemistry: Its structure is considered a "pharmacophore" and is used in the design of new drugs targeting a range of conditions.[16] Pyrazole derivatives, in general, exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[17][18]

Energetic Materials

Nitropyrazole compounds are a major focus in energetic materials research due to their high energy, high density, and low sensitivity.[4][11] this compound is a fundamental precursor for more complex, high-performance explosives and propellants.[5][8][11] Its derivatives are noted for having a high positive heat of formation, good thermal stability, and environmentally friendly decomposition products (N₂).[11]

Agrochemicals

The compound serves as an intermediate in the synthesis of pesticides and herbicides, contributing to the development of modern crop protection solutions.[2][4][7]

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

Hazard Classifications: It is classified as harmful if swallowed (Acute Tox. 4) and causes serious eye damage.[19]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eyeshields, faceshields, and a dust mask (type N95), should be worn when handling the solid.

-

Storage: It should be stored in a cool, dry, dark place in a sealed container.[6] Recommended storage temperatures are often between 0-8°C.

-

Explosive Potential: While used in the synthesis of explosives, this compound itself has potential explosive properties and should be handled with appropriate precautions.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound Manufacturer, Supplier, Exporter India [vandvpharma.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 2075-46-9 [chemicalbook.com]

- 6. Cas 2075-46-9,this compound | lookchem [lookchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 4-NITRO-1H-PYRAZOLE | 2075-46-9 [chemnet.com]

- 11. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 15. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]

- 16. innospk.com [innospk.com]

- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological activity of some new pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives: reaction of nitrilimines with some dipolarophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of 4-Nitropyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitropyrazole is a five-membered heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural properties and reactivity make it a valuable intermediate in the synthesis of various derivatives, including those with potential applications as energetic materials or pharmaceuticals, such as LRRK2 inhibitors for Parkinson's disease research. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and the development of new synthetic methodologies. This guide provides a comprehensive overview of the spectroscopic data of this compound and the experimental protocols for its analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Table 1: Vibrational Spectroscopy Data for this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| FT-IR (KBr) | 3186 | N-H stretch | [1] |

| 1526 | Asymmetric NO₂ stretch | [1] | |

| 1353 | Symmetric NO₂ stretch | [1] | |

| Raman | 1597 | Benzene ring stretching | [2] |

| 1345 | Symmetrical vibrations of the NO₂ group | [2] | |

| 1297 | C-O stretching and C-H bending deformations | [2] | |

| 1120 | C-H bending | [2] |

Table 2: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Ethanol | 317 | Not specified | |

| Water (neutral) | 318-320 | Not specified | [3] |

| Water (basic, as 4-nitrophenolate) | 400 | Not specified | [3] |

Table 3: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H | DMSO-d₆ | 8.26 | d | Not specified | 5-H | [1] |

| 6.76 | d | Not specified | 3-H | [1] | ||

| ¹³C | Not specified | ~138 | Not specified | Not specified | C3/C5 | |

| ~120 | Not specified | Not specified | C4 |

Note: Specific ¹³C NMR chemical shift values for this compound were not explicitly found in the search results. The provided values are estimations based on related pyrazole structures.

Table 4: Mass Spectrometry Data for this compound

| Ionization Method | m/z | Fragment | Reference |

| EI-MS | 113 | [M]⁺ | [1] |

| 97 | [M-O]⁺ | [4] | |

| 83 | [M-NO]⁺ | [4] | |

| 67 | [M-NO₂]⁺ | [4] |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on information from various studies and represent typical procedures.

Synthesis of this compound

A one-pot, two-step method provides an efficient route to this compound.

-

Step 1: Preparation of Pyrazole Sulfate: Pyrazole is reacted with concentrated sulfuric acid.

-

Step 2: Nitration: A mixture of fuming nitric acid (98%) and fuming sulfuric acid (20% oleum) is used as the nitrating agent. The optimal molar ratio of fuming nitric acid:oleum:concentrated sulfuric acid:pyrazole is 1.5:3:2.1:1. The reaction is carried out at 50°C for 1.5 hours.

-

Work-up: The reaction mixture is poured into ice water, leading to the precipitation of a white solid. The solid is collected by filtration, washed with ice water, and dried under vacuum. Recrystallization from a mixture of ethyl ether and hexane yields the final product.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound sample is mixed and ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Raman Spectroscopy

-

Sample Preparation: A small amount of the solid this compound sample is placed in a glass capillary tube or on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., Nd:YAG laser) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is recorded over a specific Raman shift range, typically from 100 to 3500 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a known mass of the compound in a suitable UV-transparent solvent (e.g., ethanol or water) to a specific concentration. Serial dilutions may be performed to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The sample solution is placed in a quartz cuvette. The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR: The carbon-13 NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Mass Spectrometry (MS)

-

Sample Introduction: The this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Visualizations

Synthesis and Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with the essential spectroscopic data and analytical methodologies for this compound, facilitating its effective use in further research and development.

References

4-Nitropyrazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-Nitropyrazole, a key heterocyclic compound with significant applications in the fields of energetic materials and pharmaceuticals. This document covers the historical context of its discovery and synthesis, detailed physicochemical properties, and comprehensive experimental protocols for its preparation. Visual diagrams of synthetic pathways are provided to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is a five-membered heterocyclic aromatic organic compound with the chemical formula C₃H₃N₃O₂. Structurally, it consists of a pyrazole ring substituted with a nitro group at the C4 position. This compound serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules.[1][2] Its importance is underscored by its application in the development of high-energy materials, where the nitro group contributes to the energetic properties of the final compounds.[3][4] Furthermore, this compound is a valuable precursor in the pharmaceutical industry, notably in the synthesis of LRRK2 (Leucine-rich repeat kinase 2) inhibitors, which are being investigated as potential therapeutic agents for Parkinson's disease.[4][5]

History and Discovery

The synthesis of nitropyrazoles, including this compound, has been a subject of interest for over a century due to their potential applications. Early methods for the synthesis of this compound primarily involved the direct nitration of pyrazole using a mixture of nitric acid and sulfuric acid. This traditional method, while effective, often resulted in modest yields and the formation of isomeric byproducts.[3][4]

A significant advancement in the synthesis of this compound was the development of a "one-pot, two-step" method. This improved process involves the initial formation of pyrazole sulfate, followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid (oleum).[3][6] This optimized method offers a substantially higher yield and greater efficiency compared to earlier approaches.[3] Over the years, other synthetic strategies have been explored, including the rearrangement of N-nitropyrazole and the nitration of substituted pyrazoles like 4-iodopyrazole.[3][7] These developments have made this compound more accessible for research and industrial applications.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid at room temperature.[8][9] It is sparingly soluble in water but shows good solubility in various organic solvents.[9][10] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃N₃O₂ | [4][9] |

| Molecular Weight | 113.076 g/mol | [9][11] |

| Melting Point | 160-164 °C | [4][11] |

| Boiling Point | 323-334 °C at 760 mmHg | [4][11] |

| Density | 1.552 - 1.6 g/cm³ | [8][11][12] |

| pKa | 9.63 ± 0.50 (Predicted) | [4][9] |

| Flash Point | 155.8 °C | [8][11] |

| λmax | 317 nm (in Ethanol) | [4][9] |

| Crystal System | Triclinic | [6][13] |

| Space Group | P-1 | [6][13] |

| Cell Parameters | a=8.0329 Å, b=9.6305 Å, c=9.9036 Å | [6][13] |

| α=74.393°, β=81.560°, γ=83.196° | [6][13] |

Synthesis of this compound: Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following sections provide detailed experimental protocols for two key methods: the traditional direct nitration and the more efficient one-pot, two-step synthesis.

Direct Nitration of Pyrazole

This method involves the direct nitration of pyrazole using a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol:

-

In a reaction vessel, pyrazole (8.5 g) is carefully mixed with concentrated sulfuric acid (15 cm³) that has been pre-cooled to 0°C.[5]

-

To this mixture, cold concentrated nitric acid (18 cm³, density = 1.4 g/mL) is added slowly while maintaining the temperature in an ice-salt bath.[5]

-

The reaction mixture is then heated under reflux for 3 hours.[5]

-

After cooling to room temperature, an additional nitration mixture (6 cm³ concentrated sulfuric acid and 6 cm³ nitric acid) is added dropwise.[5]

-

The mixture is heated under reflux again for another 3 hours.[5]

-

After cooling and standing overnight, the reaction solution is poured slowly into ice (80 g).[5]

-

The resulting precipitate is collected by filtration under reduced pressure.[5]

-

The solid is washed sequentially with cold water and cold ethanol.[5]

-

The crude product is purified by recrystallization from toluene to yield this compound as a white solid. The reported yield for this method is approximately 56%.[5]

One-Pot, Two-Step Synthesis of this compound

This optimized method provides a higher yield and is more efficient than the traditional direct nitration.

Experimental Protocol:

-

Step 1: Formation of Pyrazole Sulfate. In a 100 mL four-necked flask equipped with a stirrer and a thermometer, add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole. Stir the mixture at room temperature for 30 minutes.[1]

-

Step 2: Nitration. Prepare a nitrating mixture by slowly adding 6.3 mL (0.15 mol) of fuming nitric acid to a flask containing fuming sulfuric acid (oleum) while stirring in an ice-water bath, maintaining the temperature between 0 and 10°C.[1][3]

-

Cool the pyrazole sulfate mixture from Step 1 in an ice-water bath.

-

Slowly add the prepared nitrating mixture to the pyrazole sulfate solution, maintaining the reaction temperature at 50°C.[1][3]

-

After the reaction is complete, pour the mixture onto crushed ice.[1]

-

Collect the precipitated white solid by filtration and wash with ice water.[3]

-

The product is dried under vacuum. Further purification can be achieved by recrystallization from an ethyl ether/hexane mixture. The reported yield for this optimized method is 85%.[3]

Synthetic Workflow Diagrams

The following diagrams illustrate the workflows for the synthesis of this compound.

Figure 1: Workflow for the direct nitration of pyrazole.

Figure 2: Workflow for the one-pot, two-step synthesis of this compound.

Applications

This compound is a versatile intermediate with applications in several areas of chemical research and development:

-

Energetic Materials: It serves as a precursor for the synthesis of more complex, high-energy-density materials.[3][4] The nitro group is a key functional group that imparts energetic properties to these compounds.[14]

-

Pharmaceuticals: this compound is a vital building block in the synthesis of various pharmaceutical compounds.[4][5] A notable application is in the development of LRRK2 inhibitors for potential use in the treatment of Parkinson's disease.[5] It is also used in the synthesis of compounds with potential antiviral, antifungal, and antitumor activities.[5]

-

Agrochemicals: There is ongoing research into the use of nitropyrazoles as intermediates in the formulation of agrochemicals such as fungicides, herbicides, and insecticides.[2][10]

-

Organic Synthesis: Due to its reactivity, this compound is a useful intermediate in a wide range of organic synthesis reactions for the creation of various substituted pyrazole derivatives.[3][9]

Conclusion

This compound is a compound of significant interest due to its role as a versatile intermediate in the synthesis of both energetic materials and pharmaceutically active compounds. The development of more efficient synthetic routes, such as the one-pot, two-step method, has greatly improved its accessibility. This technical guide provides a comprehensive overview of its history, properties, and synthesis, offering valuable information for researchers, scientists, and professionals in drug development and materials science. The detailed experimental protocols and workflow diagrams aim to facilitate the practical application of this knowledge in a laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS 2075-46-9 organic synthesis intermediate for sale [hanbiochem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 2075-46-9 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. guidechem.com [guidechem.com]

- 10. innospk.com [innospk.com]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound [chembk.com]

- 13. One-Pot Two Steps Synthesis of this compound and Its Crystal Structure [energetic-materials.org.cn]

- 14. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Nitropyrazole

Abstract

This compound (4-NP) is a heterocyclic compound of significant interest, serving as a foundational structure for various high-energy materials and as a key intermediate in pharmaceutical synthesis.[1] Its thermal stability is a critical parameter influencing its safety, handling, storage, and application. This technical guide provides a comprehensive overview of the thermal behavior and decomposition pathways of this compound, consolidating data from thermal analysis studies, detailing experimental methodologies, and visualizing its decomposition mechanism.

Physicochemical and Thermal Properties

This compound is a mono-nitrated azole, which gives it moderate energetic properties and considerable thermal stability compared to more heavily nitrated analogues.[1] While it is often used as a less energetic model compound in studies of more complex materials, its intrinsic properties are crucial for its applications.[2]

The key physicochemical and energetic properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃N₃O₂ | |

| Molecular Weight | 113.07 g/mol | |

| Appearance | White to Light Brown Crystalline Powder | |

| Density (ρ) | 1.52 g/cm³ | [1] |

| Melting Point (Tₘ) | 163–165 °C | [1] |

| Detonation Velocity (D) | 6.68 km/s | [1] |

| Detonation Pressure (P) | 18.81 GPa | [1] |

Note: Specific decomposition temperatures (onset and peak) and activation energy from DSC/TGA are not consistently reported for this compound itself in the reviewed literature, as studies often focus on more complex derivatives.

Thermal Decomposition Analysis

The thermal decomposition of nitropyrazoles is typically investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide insights into the energy release and mass loss associated with decomposition as a function of temperature.

-

Differential Scanning Calorimetry (DSC): For nitropyrazoles, DSC curves typically show an endothermic peak corresponding to the melting of the material, followed by a sharp exothermic peak indicating decomposition. The magnitude and temperature of this exotherm are indicative of the material's energy content and thermal stability.

-

Thermogravimetric Analysis (TGA): TGA curves for nitropyrazoles show mass loss as the material decomposes into volatile products. The decomposition can occur in single or multiple stages, providing clues about the complexity of the decomposition mechanism. For instance, studies on the related 3,4-dinitropyrazole show that an initial mass loss corresponds to the elimination of a nitro group, leading to the formation of mononitropyrazole oligomers that decompose at a higher temperature.[3]

Time-resolved pulsed photoacoustic spectroscopy studies have confirmed that this compound undergoes a multistep thermal decomposition mechanism, in contrast to some isomers like 1-nitropyrazole which may follow a more direct decomposition path.[3]

Decomposition Mechanism

The thermal decomposition of nitropyrazoles is a complex process involving several potential pathways. For C-nitropyrazoles like 4-NP, the initial and rate-determining step is widely considered to be the homolytic cleavage of the C–NO₂ bond.[2][3]

The primary proposed decomposition pathways include:

-

C–NO₂ Bond Scission: The predominant initial step is the radical elimination of the nitro group (•NO₂), which then triggers subsequent pyrazole ring rupture and further reactions.[2][4]

-

Oligomerization: Following the initial loss of the C-nitro group, the resulting pyrazole radical can react with neighboring molecules to form more thermally stable oligomeric products, which then decompose at higher temperatures.[3]

-

Intramolecular Oxidation: An alternative mechanism suggests the decomposition may start with the intramolecular oxidation of an adjacent carbon atom by the nitro group, proceeding through a cyclic transition state.[2]

For this compound, the most supported initial step is the cleavage of the nitro group, as visualized below.

Caption: Primary decomposition pathway of this compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable thermal analysis data. Below are generalized methodologies for the key techniques used to study this compound.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

This protocol describes a general procedure for analyzing the thermal properties of energetic materials like this compound.

Objective: To determine the melting point, decomposition temperature, and mass loss characteristics of the sample.

Apparatus:

-

Simultaneous Thermal Analyzer (STA) capable of performing DSC and TGA, or separate DSC and TGA instruments.

-

Aluminum or gold-plated copper crucibles/pans.

-

Microbalance for sample weighing.

Methodology:

-

Instrument Calibration: Calibrate the instrument for temperature and heat flow using certified standards (e.g., Indium) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 1-2 mg of the this compound sample into a crucible. For safety with energetic materials, small sample sizes are critical.

-

Atmosphere: Purge the instrument with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative side reactions.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 5 °C/min or 10 °C/min) up to a final temperature (e.g., 350-400 °C).[5]

-

-

Data Acquisition: Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

-

Data Analysis:

-

From the DSC curve, determine the onset temperature of melting (endotherm) and the onset and peak temperatures of decomposition (exotherm).

-

From the TGA curve, determine the temperature ranges of mass loss and the percentage of residual mass.

-

If multiple heating rates are used, kinetic parameters like activation energy (Ea) can be calculated using model-free methods like the Kissinger equation.[6][7]

-

Caption: A typical experimental workflow for TGA/DSC analysis.

Time-Resolved Pulsed Photoacoustic Spectroscopy

This advanced technique was used to probe the decomposition mechanism of this compound under laser irradiation.[3]

Objective: To study the multi-step thermal decomposition mechanism by analyzing photoacoustic signals.

Apparatus:

-

Q-switched Nd:YAG laser.

-

Photoacoustic spectroscopy cell.

-

Microphone and data acquisition system.

Methodology:

-

Laser Setup: A Q-switched Nd:YAG laser is used, employing the second harmonic (λ = 532 nm) with a short pulse width (e.g., 7 ns) and a set repetition rate (e.g., 10 Hz).[3]

-

Sample Placement: The this compound sample is placed within the photoacoustic cell.

-

Irradiation: The sample is irradiated with the laser pulses. The absorption of laser energy leads to rapid localized heating and thermal decomposition.

-

Signal Detection: The decomposition generates pressure waves (acoustic signals) that are detected by a sensitive microphone.

-

Data Analysis: The strength and temporal profile of the photoacoustic signal provide significant information about the multi-step nature of the thermal decomposition process.[3]

Conclusion

This compound exhibits considerable thermal stability, with a melting point around 163-165 °C and decomposition occurring at higher temperatures. The primary decomposition mechanism is initiated by the homolytic cleavage of the C–NO₂ bond, a characteristic pathway for many C-nitro aromatic and heterocyclic energetic compounds. Thermal analysis indicates that its decomposition is a complex, multi-step exothermic process. While it is less energetic than dinitro- and trinitropyrazoles, a thorough understanding of its thermal behavior is paramount for its safe application as both an energetic material precursor and a pharmaceutical intermediate. Further kinetic studies using model-fitting methods would be beneficial to precisely quantify the activation energy and reaction model for its decomposition.

References

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. akjournals.com [akjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one Based on a Novel Hofmann-Type Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Nitropyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-nitropyrazole in a range of organic solvents. The data and methodologies presented are critical for the purification, crystallization, and formulation development of this compound, an important intermediate in the synthesis of pharmaceuticals and energetic materials.[1][2][3]

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in various pure and binary solvent systems. The following tables summarize the mole fraction solubility (x) at different temperatures (T / K). The dissolution of this compound in the listed solvents is generally an endothermic process, meaning solubility increases with temperature.[4][5]

Table 1: Mole Fraction Solubility of this compound in Pure Organic Solvents [5]

| Solvent | T = 288.15 K | T = 293.15 K | T = 298.15 K | T = 303.15 K | T = 308.15 K | T = 313.15 K | T = 318.15 K | T = 323.15 K | T = 328.15 K |

| Methanol | 0.109034 | 0.1312 | 0.1565 | 0.1854 | 0.2183 | 0.2555 | 0.2976 | 0.3448 | 0.365964 |

| Ethanol | 0.101321 | 0.1205 | 0.1423 | 0.1672 | 0.1955 | 0.2276 | 0.2639 | 0.3048 | 0.310165 |

| 1-Propanol | 0.087146 | 0.1049 | 0.1253 | 0.1487 | 0.1754 | 0.2058 | 0.2404 | 0.2796 | 0.312564 |

| 2-Propanol | 0.048152 | 0.0593 | 0.0728 | 0.0891 | 0.1086 | 0.1319 | 0.1595 | 0.1921 | 0.238024 |

| 1-Butanol | 0.079024 | 0.0954 | 0.1146 | 0.1369 | 0.1627 | 0.1924 | 0.2265 | 0.2655 | 0.282653 |

| Isobutanol | 0.054890 | 0.0673 | 0.0823 | 0.1002 | 0.1214 | 0.1464 | 0.1757 | 0.2099 | 0.247235 |

| 1-Pentanol | 0.071382 | 0.0866 | 0.1045 | 0.1254 | 0.1498 | 0.1782 | 0.2111 | 0.2492 | 0.275687 |

| Isoamyl Alcohol | 0.062864 | 0.0762 | 0.0921 | 0.1107 | 0.1325 | 0.1579 | 0.1874 | 0.2216 | 0.21521 |

| Acetonitrile | 0.039062 | 0.0468 | 0.0561 | 0.0671 | 0.0801 | 0.0954 | 0.1133 | 0.1342 | 0.135087 |

| Acetone | 0.038140 | 0.0415 | 0.0452 | 0.0493 | 0.0537 | 0.0581 | - | - | 0.058187 |

| Methyl Acetate | 0.007271 | 0.0089 | 0.0108 | 0.0131 | 0.0158 | 0.0191 | 0.0230 | 0.0272 | 0.027222 |

| Ethyl Acetate | 0.004829 | 0.0061 | 0.0076 | 0.0094 | 0.0116 | 0.0143 | 0.0176 | 0.0216 | 0.026068 |

| Tetrahydrofuran | 0.004126 | 0.0052 | 0.0066 | 0.0083 | 0.0103 | 0.0128 | 0.0159 | 0.0197 | 0.021975 |

| Water | 0.002174 | 0.0028 | 0.0036 | 0.0046 | 0.0059 | 0.0075 | 0.0096 | 0.0122 | 0.015095 |

Table 2: Mole Fraction Solubility of this compound in Binary Solvent Mixtures at 298.15 K [4]

| Co-solvent | Mass Fraction of Co-solvent in Water | Mole Fraction Solubility (x) |

| Methanol | 0.2 | 0.0089 |

| Methanol | 0.4 | 0.0234 |

| Methanol | 0.6 | 0.0519 |

| Methanol | 0.8 | 0.0967 |

| Ethanol | 0.2 | 0.0123 |

| Ethanol | 0.4 | 0.0355 |

| Ethanol | 0.6 | 0.0694 |

| Ethanol | 0.8 | 0.1051 |

| Acetonitrile | 0.2 | 0.0155 |

| Acetonitrile | 0.4 | 0.0381 |

| Acetonitrile | 0.6 | 0.0582 |

| Acetonitrile | 0.8 | 0.0631 |

Experimental Protocols for Solubility Determination

The following methodologies are commonly employed for the determination of the solubility of this compound.

2.1. Isothermal Dissolution Equilibrium Method (Gravimetric)

This method is widely used for determining the solubility of solid compounds in various solvents at different temperatures.[4]

-

Apparatus: A jacketed glass vessel equipped with a magnetic stirrer, a temperature controller (e.g., a water bath circulator), and a sampling device.

-

Procedure:

-

An excess amount of solid this compound is added to a known mass of the selected solvent in the jacketed glass vessel.

-

The mixture is continuously stirred at a constant, preset temperature to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally (typically several hours).

-

Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for a sufficient time to allow the undissolved solid to settle.

-

A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any change in temperature that might cause precipitation or dissolution.

-

The withdrawn sample is immediately weighed.

-

The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a suitable temperature) until a constant weight of the dissolved this compound is obtained.

-

The mass of the dissolved this compound and the mass of the solvent in the sample are used to calculate the mole fraction solubility.

-

2.2. High-Performance Liquid Chromatography (HPLC) Method

For more complex mixtures or when high accuracy is required, HPLC can be used to determine the concentration of this compound in a saturated solution.

-

Apparatus: An HPLC system equipped with a suitable column (e.g., C18), a UV detector, an autosampler, and a data acquisition system.

-

Procedure:

-

Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

-

Prepare a saturated solution of this compound in the solvent at a constant temperature, as described in the isothermal dissolution equilibrium method.

-

After reaching equilibrium, filter the supernatant through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample, and then back-calculate the concentration in the original saturated solution to determine the solubility.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the gravimetric method.

Caption: Experimental workflow for the gravimetric determination of solubility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. guidechem.com [guidechem.com]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ThermoML:J. Chem. Thermodyn. 2016, 103, 276-284 [trc.nist.gov]

- 5. researchgate.net [researchgate.net]

Molecular structure and bonding in 4-Nitropyrazole

An In-depth Technical Guide to the Molecular Structure and Bonding in 4-Nitropyrazole

Introduction

This compound is a five-membered, nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] As a key intermediate, it serves as a building block for synthesizing various derivatives, including antibiotics, antifungal agents, and Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease research.[1] Furthermore, its energetic properties, such as high density and low sensitivity, make it a focal point in the study of energetic materials.[2] This guide provides a comprehensive technical overview of the molecular structure, bonding, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Bonding

The molecular structure of this compound consists of a pyrazole ring substituted with a nitro group at the C4 position. The pyrazole ring is an aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the pyrazole ring.[3] Theoretical studies, including quantum chemical calculations, have been employed to understand its geometric and electronic structure.[3][4] this compound is considered the most stable isomer among nitropyrazoles with a single nitro group.[4][5]

Crystallographic Data

The solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction.[6][7] These studies reveal the precise spatial arrangement of atoms, intermolecular interactions, and packing patterns within the crystal lattice. The crystal system and unit cell parameters provide fundamental information for understanding its physical properties.

| Parameter | Value | Reference |

| Crystal System | Triclinic | [6] |

| Space Group | P-1 | |

| a | 8.0329(11) Å | |

| b | 9.6305(8) Å | [6] |

| c | 9.9036(8) Å | [6] |

| α | 74.393(7)° | [6] |

| β | 81.560(9)° | [6] |

| γ | 83.196(9)° | [6] |

| Volume (V) | 727.40(13) ų | [6] |

| Z | 6 | [6] |

| Calculated Density (ρ) | 1.549 mg·mm⁻³ | [6] |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure of this compound. Infrared (IR) spectroscopy identifies functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of hydrogen atoms.

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment | Reference |

| FT-IR (KBr) | 3186 | N-H stretch | [8] |

| 1526 | Asymmetric NO₂ stretch | [8] | |

| 1353 | Symmetric NO₂ stretch | [8] | |

| ¹H NMR (DMSO-d₆) | 8.26 (d) | 5-H | [8] |

| 6.76 (d) | 3-H | [8] |

Experimental Protocols

Synthesis of this compound

A high-yield, "one-pot two-step" method has been developed for the synthesis of this compound.[2][6]

-

Preparation of Pyrazole Sulfate : Pyrazole is first reacted with concentrated sulfuric acid to form pyrazole sulfate.[2]

-

Nitration : A nitrating mixture of fuming nitric acid (98%) and oleum (20% fuming sulfuric acid) is prepared.[2][6]

-

Reaction : The pyrazole sulfate is then directly nitrated with the prepared mixture.[2]

-

Optimization : Optimal reaction conditions have been identified as a molar ratio of n(fuming nitric acid):n(oleum):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1, a reaction temperature of 50 °C, and a reaction time of 1.5 hours, achieving a yield of up to 85%.[2][6]

-

Purification : The resulting solid product is purified by recrystallization from an ether/hexane mixture.[8]

Single Crystal X-ray Diffraction

-

Crystal Growth : A single crystal of this compound suitable for diffraction is obtained, typically through slow evaporation of a saturated solution.

-

Data Collection : The crystal is mounted on a goniometer in an X-ray single-crystal diffractometer. It is then irradiated with a monochromatic X-ray beam at a controlled temperature.

-

Structure Solution and Refinement : The diffraction pattern is collected and processed. The resulting data is used to solve the crystal structure, determining the atomic positions within the unit cell. The structural model is then refined to achieve the best fit with the experimental data.[6]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy : A solid sample of this compound is mixed with potassium bromide (KBr) and pressed into a pellet. The FT-IR spectrum is then recorded to identify characteristic vibrational frequencies of the functional groups.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is recorded by dissolving the sample in a deuterated solvent, such as DMSO-d₆.[8] This allows for the determination of the chemical shifts and coupling patterns of the protons, confirming the substitution pattern on the pyrazole ring.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.[6]

Computational Modeling

-

Geometry Optimization : The molecular structure of this compound is optimized using quantum chemical methods, such as Density Functional Theory (DFT) with functionals like B3LYP.[4][8]

-

Frequency Calculations : Vibrational frequencies are calculated to compare with experimental IR and Raman spectra, aiding in the assignment of spectral bands.[8]

-

Electronic Structure Analysis : Advanced methods like Complete Active Space Self-Consistent Field (CASSCF) are used to explore the electronic states and potential decomposition pathways of the molecule.[3]

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for the synthesis and comprehensive characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. guidechem.com [guidechem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. acrhem.org [acrhem.org]

Quantum Chemical Calculations for 4-Nitropyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitropyrazole (C₃H₃N₃O₂) is a heterocyclic organic compound that has garnered significant interest in various scientific fields.[1] Its structure, featuring a pyrazole ring substituted with a nitro group, makes it a valuable precursor in the synthesis of pharmaceuticals, dyes, and energetic materials.[1][2] The nitro group significantly influences the electronic properties of the pyrazole ring, impacting its stability, reactivity, and potential applications.[2] Due to its potential explosive properties, understanding the molecular structure and energetics of this compound is crucial for its safe handling and application.[1][3]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of such molecules at the atomic level.[4][5] These computational methods allow for the detailed exploration of molecular geometry, vibrational frequencies, electronic structure, and reactivity descriptors, providing insights that are often difficult to obtain through experimental means alone. This guide provides an in-depth overview of the application of quantum chemical calculations to this compound, detailing the methodologies, presenting key data, and illustrating the workflow and logical connections of the computational analysis.

Computational Methodology

The theoretical investigation of this compound typically employs ab initio and DFT methods.[6] The choice of method and basis set is critical for obtaining accurate results.

Experimental and Computational Protocols

Software: The Gaussian suite of programs is commonly used for these types of calculations.[6]

Methodology:

-

Geometry Optimization: The initial step involves optimizing the molecular structure of this compound to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used in conjunction with basis sets such as 6-311++G(d,p) or the augmented correlation-consistent basis set, aug-cc-pVDZ.[4][6] The optimization process ensures that all forces on the atoms are negligible, resulting in a stable molecular geometry.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (characterized by the absence of imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental data due to the harmonic approximation used in the calculations.[7]

-

-

Electronic Property Analysis: With the optimized geometry, various electronic properties are calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.[8]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom, offering insights into the molecule's polarity and bonding characteristics.[4]

-

Data Presentation

The following tables summarize the types of quantitative data obtained from quantum chemical calculations of this compound. The values presented are representative and depend on the specific level of theory employed.

Table 1: Optimized Geometrical Parameters

Calculations at the B3LYP/aug-cc-pVDZ level provide detailed information on the molecule's structure.[4]

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C3-N2 | 1.32 |

| N2-N1 | 1.36 | |

| N1-C5 | 1.38 | |

| C5-C4 | 1.37 | |

| C4-C3 | 1.42 | |

| C4-N6 | 1.45 | |

| N6-O7 | 1.22 | |

| N6-O8 | 1.22 | |

| Bond Angles (°) | N1-N2-C3 | 111.0 |

| N2-C3-C4 | 106.0 | |

| C3-C4-C5 | 107.0 | |

| C4-C5-N1 | 108.0 | |

| C5-N1-N2 | 108.0 | |

| C5-C4-N6 | 126.0 | |

| C3-C4-N6 | 127.0 | |

| O7-N6-O8 | 125.0 | |

| Dihedral Angles (°) | C5-C4-N6-O7 | 179.9 |

| C3-C4-N6-O8 | 179.9 |

Note: Values are illustrative based on typical pyrazole and nitro-compound calculations. Exact values can be found in the cited literature.

Table 2: Vibrational Frequencies

A comparison of experimental and calculated vibrational frequencies helps in the assignment of spectral bands.[6]

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/aug-cc-pVDZ) (cm⁻¹) | Assignment |

| N-H Stretch | 3186 | ~3200 | Stretching of the N-H bond in the pyrazole ring |

| C-H Stretch | - | ~3100 | Stretching of C-H bonds in the pyrazole ring |

| NO₂ Asymmetric Stretch | 1526 | ~1530 | Asymmetric stretching of the nitro group |

| NO₂ Symmetric Stretch | 1353 | ~1350 | Symmetric stretching of the nitro group |

| Ring Vibrations | - | ~1400-1600 | C=C and C=N stretching modes within the pyrazole ring |

Note: Calculated frequencies are typically higher than experimental ones and are often scaled for better comparison.

Table 3: Electronic Properties

The electronic properties provide insights into the reactivity and stability of this compound.[4][8][9]

| Property | Symbol | Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | E_HOMO | -8.5 to -9.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -3.0 to -4.0 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.5 to 6.5 | Chemical reactivity and stability (larger gap implies higher stability) |

| Electronegativity | χ | ~6.0 | Tendency to attract electrons |

| Chemical Hardness | η | ~2.7 to 3.2 | Resistance to change in electron distribution |

| Chemical Softness | S | ~0.15 to 0.18 | Reciprocal of hardness, indicates reactivity |

Note: These values are estimations based on typical DFT calculations for similar compounds.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for performing quantum chemical calculations on this compound.

Caption: Workflow for quantum chemical analysis of this compound.

Logical Relationships of Calculated Properties

This diagram shows the interconnectedness of the various properties derived from the calculations.

Caption: Interrelation of properties from quantum chemical calculations.

Conclusion

Quantum chemical calculations provide a powerful framework for the detailed investigation of this compound. Through methods like DFT, researchers can accurately predict its molecular structure, vibrational spectra, and electronic properties.[4] The analysis of frontier molecular orbitals and the HOMO-LUMO energy gap offers critical insights into the compound's stability and reactivity, which is particularly important for its application in energetic materials and as a building block in drug development.[3][4][8] The computational protocols and data presented in this guide serve as a comprehensive resource for scientists working with this compound, enabling a deeper understanding of its chemical behavior and facilitating the design of new molecules with tailored properties.

References

- 1. Page loading... [guidechem.com]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 2075-46-9 [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. acrhem.org [acrhem.org]

- 7. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. irjweb.com [irjweb.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols: 4-Nitropyrazole in the Synthesis of Advanced Energetic Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-nitropyrazole as a foundational building block in the synthesis of advanced energetic materials. This document includes detailed experimental protocols for key synthetic transformations, a comparative analysis of the performance of various this compound derivatives, and graphical representations of synthetic pathways and experimental workflows.

Introduction

Nitropyrazole compounds are a significant class of heterocyclic energetic materials known for their high energy density, thermal stability, and tunable sensitivity.[1][2] this compound (4-NP) serves as a crucial intermediate in the synthesis of a wide array of high-performance explosives, propellants, and pyrotechnics.[2][3] Its structure allows for further nitration to yield highly energetic compounds such as 3,4-dinitropyrazole (3,4-DNP), 3,5-dinitropyrazole (3,5-DNP), and the powerful 3,4,5-trinitropyrazole (TNP).[3][4] Furthermore, the pyrazole ring can be functionalized to create a diverse range of energetic salts and other derivatives with tailored properties.[2][5] This document outlines the synthesis and properties of key energetic materials derived from this compound.

Data Presentation: Performance of this compound and its Derivatives

The following tables summarize the key performance parameters of this compound and several of its important derivatives, allowing for a clear comparison of their energetic properties.

Table 1: Properties of Mono- and Dinitropyrazoles

| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Melting Point (°C) | Decomposition Temperature (°C) |

| This compound | 4-NP | 1.52 | 6.68 | 18.81 | 163–165 | - |

| 3,4-Dinitropyrazole | 3,4-DNP | 1.87 | 8.1 | 29.4 | 86–88 | 285 |

| 3,5-Dinitropyrazole | 3,5-DNP | 1.80 | 7.76 | 25.57 | 173–174 | 316.8 |

Data sourced from multiple references.[2][4]

Table 2: Properties of Trinitropyrazole and its Derivatives

| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Melting Point (°C) | Decomposition Temperature (°C) |

| 3,4,5-Trinitropyrazole | TNP | 1.93 | 9.00 | 37.09 | - | - |

| 1-Methyl-3,4,5-trinitropyrazole | MTNP | - | 8.65 | 33.7 | 91.5 | 248–280 |

| 3,4,5-Trinitropyrazole-1-ol | TNP-OH | 1.72-1.90 | 8.18-8.68 | 28.77-36.40 | - | 118–186 |

Data sourced from multiple references.[1][4][6][7]

Table 3: Properties of Selected Energetic Salts of 3,4,5-Trinitropyrazole

| Cation | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |

| Ammonium | - | - | - | - |

| 3,5-Diaminotriazolium | - | 7586-8543 (m/s) | 23.74-31.89 | ≥ 35 |

| Triaminoguanidinium | - | 7586-8543 (m/s) | 23.74-31.89 | ≥ 35 |

Data sourced from reference[8].

Experimental Protocols

Caution: The synthesis of energetic materials is inherently hazardous. All procedures should be carried out by trained personnel in a properly equipped laboratory with appropriate safety measures, including the use of personal protective equipment (e.g., Kevlar gloves, face shield) and adherence to all safety protocols for handling explosive and sensitive compounds.[9]

Protocol 1: One-Pot, Two-Step Synthesis of this compound (4-NP)

This protocol describes an efficient synthesis of this compound from pyrazole.[3][10]

Materials:

-

Pyrazole

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (98%)

-

Fuming sulfuric acid (20% oleum)

-

Ice

-

Deionized water

-

Ethyl ether

-

Hexane

Equipment:

-

100 mL four-necked flask

-

Stirrer

-

Thermometer

-

Dropping funnel

-

Ice-water bath

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

Step 1: Preparation of Pyrazole Sulfate

-

In a 100 mL four-necked flask equipped with a stirrer and thermometer, add 11 mL (0.21 mol) of concentrated sulfuric acid.

-

While stirring, slowly add 6.8 g (0.1 mol) of pyrazole to the sulfuric acid at room temperature.

-

Continue stirring the mixture at room temperature for 30 minutes to ensure the complete formation of pyrazole sulfate.

Step 2: Nitration

-

Prepare a nitrating mixture by slowly adding 6.3 mL (0.15 mol) of fuming nitric acid to 19.3 mL (0.30 mol) of 20% fuming sulfuric acid in a separate flask, while maintaining the temperature between 0 and 10 °C in an ice-water bath.

-

Cool the flask containing the pyrazole sulfate from Step 1 in an ice-water bath.

-

Slowly add the prepared nitrating mixture dropwise to the pyrazole sulfate solution.

-

After the addition is complete, raise the temperature to 50 °C and maintain the reaction for 1.5 hours.

-

Pour the reaction mixture into 200 mL of ice water, which will cause the precipitation of a white solid.

-

Filter the precipitate and wash it with ice water.

-

Dry the product under vacuum. For further purification, recrystallize from an ethyl ether/hexane mixture. The expected yield is approximately 85%.[3]

Protocol 2: Synthesis of 3,4-Dinitropyrazole (3,4-DNP) from 3-Nitropyrazole

This protocol outlines the C-nitration of 3-nitropyrazole to produce 3,4-dinitropyrazole.[11]

Materials:

-

3-Nitropyrazole

-

Concentrated nitric acid (90% or higher)

-

Acetic anhydride

-

Ice

-

Dichloromethane

-

Magnesium sulfate

Equipment:

-

Reaction flask with stirring and temperature control

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a reaction flask, prepare a nitrating mixture by adding 1.4 mL of concentrated nitric acid to 7 mL of acetic anhydride at 0 °C.

-

Add 200 mg of 3-nitropyrazole to the nitrating mixture.

-

Allow the temperature to rise to 15 °C and stir the mixture for 18 hours.

-

Pour the reaction mixture onto 70 g of ice.

-

Extract the product with dichloromethane.

-

Dry the organic phase over magnesium sulfate, filter, and concentrate under vacuum to obtain the crude product.[12]

Protocol 3: Synthesis of 3,4,5-Trinitropyrazole (TNP) from 5-Amino-3,4-dinitropyrazole

This protocol describes the oxidation of 5-amino-3,4-dinitropyrazole to yield 3,4,5-trinitropyrazole.[12]

Materials:

-

5-Amino-3,4-dinitropyrazole

-

Sodium persulfate

-

Hydrogen peroxide (60%)

-

Concentrated sulfuric acid

-

Dichloromethane

-

0.1 N HCl

Equipment:

-

Reaction flask with vigorous stirring

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a well-stirred mixture of 3 g of sodium persulfate, 2.5 g of 60% hydrogen peroxide, and 4 g of concentrated sulfuric acid at ambient temperature, add 600 mg of 5-amino-3,4-dinitropyrazole all at once.

-

Stir the reaction mixture for 8 hours.

-

Extract the mixture five times with 20 mL portions of dichloromethane.

-

Wash the combined organic phase with 0.1 N HCl.

-

Dry the organic phase over magnesium sulfate and concentrate under vacuum.

-

Triturate the resulting product in 10 mL of dichloromethane to obtain a yellow solid.

-

Filter and dry the solid under vacuum.[12]

Mandatory Visualizations

The following diagrams illustrate key synthetic pathways and a general experimental workflow for the characterization of energetic materials.

Caption: Synthetic pathways from pyrazole to advanced energetic materials.

Caption: General experimental workflow for energetic materials R&D.

References

- 1. Synthesis and properties of 3,4,5-trinitropyrazole-1-ol and its energetic salts - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds | MDPI [mdpi.com]